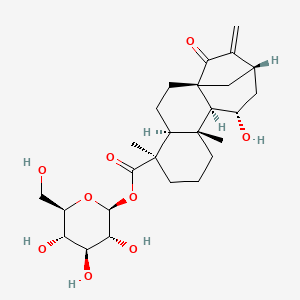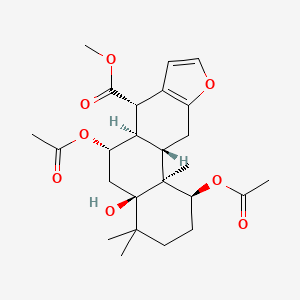
Dermcidin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Dermcidin is an antimicrobial peptide (AMP) expressed in human sweat glands and is part of the human body/'s innate immune defense.
Scientific Research Applications
Antimicrobial Properties in Sweat
Dermcidin, identified as an antibiotic secreted in human sweat, acts as a first line of defense against microbial pathogens. Its unique structure and mechanism differ from known antibiotics, suggesting a novel antimicrobial action (Josefson, 2001).
Role in Acne Vulgaris
Reduced expression of Dermcidin in sweat has been linked to acne vulgaris. It exhibits antimicrobial activity against bacteria like Propionibacterum acnes, crucial in acne development. Lower Dermcidin levels in acne patients may encourage P. acnes proliferation, worsening acne (Nakano et al., 2015).
Structural Analysis and Interaction with Membranes
Dermcidin's structure, characterized by an amphipathic alpha-helical structure, is crucial for its binding to bacterial-mimetic membranes. Its antimicrobial action resembles other membrane-targeting peptides, although specific details of its mechanism remain unknown (Jung et al., 2010).
Expression and Purification for Antimicrobial Activity
Recombinant production of Dermcidin has shown antimicrobial activities against various pathogenic microorganisms, including Staphylococcus aureus and Candida albicans, demonstrating its potential as a therapeutic agent (Cipakova et al., 2006).
Impaired Innate Defense in Atopic Dermatitis
Patients with atopic dermatitis (AD) exhibit reduced Dermcidin-derived peptides in sweat, correlating with increased susceptibility to skin infections. This deficiency highlights Dermcidin's role in innate skin defense mechanisms (Rieg et al., 2005).
Oncogenic Role and Proliferation Induction
Dermcidin's oncogene potential was demonstrated in its ability to increase cell proliferation in various cancer cell types. Specifically, the proteolysis-inducing factor core peptide (PIF-CP) encoded by the Dermcidin gene is the key mediator of this proliferative effect, revealing its role in oncogenic pathways (Lowrie et al., 2011).
Dermcidin in Human Milk and Gestational Diabetes
Chemerin and Dermcidin, found in human milk, play roles in insulin resistance and inflammation. Their altered levels in mothers with gestational diabetes suggest a protective role for infants and potential implications for maternal and fetal health (Ustebay et al., 2019).
properties
Origin of Product |
United States |
|---|
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




